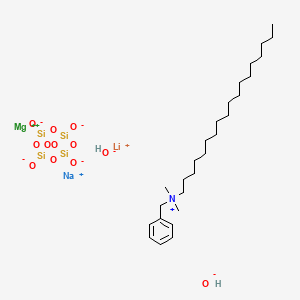
Stearalkonium hectorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stearalkonium hectorite, also known as this compound, is a useful research compound. Its molecular formula is C27H52LiMgNNaO12Si4- and its molecular weight is 749.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Introduction to Stearalkonium Hectorite
This compound is a modified clay mineral derived from hectorite, a naturally occurring clay. It is produced through the reaction of hectorite with stearalkonium chloride, resulting in a compound that exhibits unique properties beneficial for various applications, particularly in the cosmetic and personal care industries. This article explores the scientific applications of this compound, emphasizing its role as a stabilizing and thickening agent in formulations.
Properties of this compound
This compound possesses several key properties that make it valuable in cosmetic formulations:
- Thickening Agent : It enhances the viscosity of products, providing a desirable texture.
- Stabilization : It prevents the separation of ingredients in emulsions, ensuring uniform distribution.
- Suspending Agent : It helps maintain the dispersion of solid particles in liquid formulations.
- Thixotropic Behavior : When subjected to shear stress, it becomes more fluid, allowing for easy application and then returns to a thicker state upon rest.
These properties contribute to the overall performance and stability of cosmetic products.
Skin Care Products
This compound is widely utilized in skin care formulations, including creams and lotions. Its ability to stabilize emulsions ensures that active ingredients remain evenly distributed, enhancing product efficacy.
- Example Products : Moisturizers, sunscreens, and anti-aging creams.
- Benefits : Improved texture and application feel; enhances skin hydration.
Decorative Cosmetics
In decorative cosmetics such as foundations and lipsticks, this compound improves texture and durability.
- Example Products : Liquid foundations, lipsticks, and blushes.
- Benefits : Provides a smooth application and long-lasting wear.
Hair Care Products
This compound is also employed in hair care formulations for its conditioning properties.
- Example Products : Hair gels and conditioners.
- Benefits : Enhances manageability and adds shine to hair.
Suncare Products
In sunscreens, it plays a critical role in stabilizing the formulation and ensuring an even application on the skin.
- Example Products : Broad-spectrum sunscreens.
- Benefits : Prevents separation of active sun-blocking agents.
Case Study 1: Stability Testing in Sunscreen Formulations
A study evaluated the stability of sunscreen formulations containing this compound. Results indicated that formulations remained stable over extended periods, with no phase separation observed. The presence of this compound contributed significantly to maintaining emulsion integrity under varying temperature conditions .
Case Study 2: Texture Improvement in Foundation Formulations
Research on liquid foundation products demonstrated that incorporating this compound improved spreadability and texture. Participants reported a smoother application experience with enhanced product adherence to the skin throughout the day .
Properties
CAS No. |
12691-60-0 |
|---|---|
Molecular Formula |
C27H52LiMgNNaO12Si4- |
Molecular Weight |
749.283 |
IUPAC Name |
lithium;magnesium;sodium;benzyl-dimethyl-octadecylazanium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide |
InChI |
InChI=1S/C27H50N.Li.Mg.Na.O10Si4.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;;;;;2*1H2/q2*+1;+2;+1;-4;;/p-2 |
InChI Key |
IVHQFXJEJHVLIW-UHFFFAOYSA-L |
SMILES |
[Li+].CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] |
Synonyms |
STEARALKONIUM HECTORITE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















